1-Tosyl-1H-indol-7-amine

Übersicht

Beschreibung

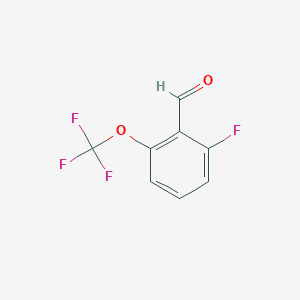

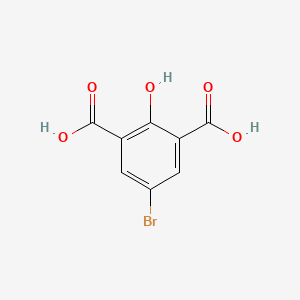

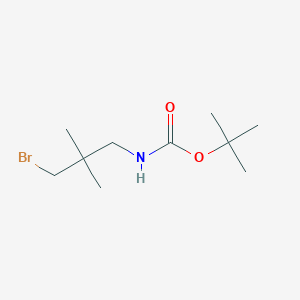

1-Tosyl-1H-indol-7-amine, also known as TIA, is an important compound in the field of organic chemistry. It is a white to yellow powder and has a molecular weight of 286.35 . The CAS number for this compound is 1396762-15-4 .

Molecular Structure Analysis

The molecular formula of this compound is C15H14N2O2S. The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Wissenschaftliche Forschungsanwendungen

Regioselective Amidation

The C4-aminated indole scaffold, frequently encountered in natural products and biologically active compounds, can be synthesized through regioselective amidation. A method employing aldehyde as a directing group and Ir(iii) as a catalyst allows for high selectivity in C4-amidation of both unprotected and protected indoles. This process, which involves the deprotection of the tosyl group, yields C4-amino indole derivatives, crucial for synthesizing teleocidin family natural products (Lanke & Prabhu, 2017).

Anion Receptor Synthesis

Indole-7-amine derivatives have been explored as alternatives to aniline in constructing amide-based anion receptors. The indolamine variant introduces an additional binding site, the indolyl NH, enhancing anion binding significantly. This modification has implications for molecular design in receptor chemistry (Zieliński et al., 2008).

Aminobenzylation of Aldehydes

The aminobenzylation of aldehydes using simple toluene derivatives provides a pathway to amines, foundational motifs in bioactive natural products and pharmaceuticals. This process facilitates the rapid creation of 1,2-diarylethylamine derivatives, further transformable into 2-aryl-substituted indoline derivatives, showcasing the versatility of 1-Tosyl-1H-indol-7-amine in synthesizing structurally complex amines (Wang et al., 2018).

Antimicrobial Activity

Derivatives of indole cores, synthesized from this compound, have shown potent antimicrobial activity. This research avenue highlights the potential of such derivatives in developing new antibacterial agents (Essa et al., 2018).

Enantioselective Synthesis

The compound has been used in the enantioselective synthesis of chiral allylic amines, demonstrating its utility in creating compounds with high stereochemical purity. This application is particularly relevant in the pharmaceutical industry, where the enantiomeric purity of compounds can significantly affect their pharmacological properties (Gopula et al., 2014).

Indole-Fused Heteroacenes Synthesis

This compound has also facilitated the synthesis of indole-fused heteroacenes, structures of interest for their photophysical properties and potential in optoelectronic applications. This synthesis showcases the compound's role in enabling the creation of novel organic materials (Santhini et al., 2017).

Computational Analysis

Moreover, computational investigations of indole derivatives, including those derived from this compound, provide insights into their structural and electronic properties, further informing their potential applications in diverse fields such as material science and drug design (Tariq et al., 2020).

Safety and Hazards

The safety information for 1-Tosyl-1H-indol-7-amine indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemische Analyse

Biochemical Properties

1-Tosyl-1H-indol-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to interact with enzymes involved in cell signaling pathways and metabolic processes . These interactions often result in the modulation of enzyme activity, either through inhibition or activation, thereby affecting the overall biochemical pathways in which these enzymes are involved.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, indole derivatives can affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their conformation and activity . Such interactions can result in the inhibition of enzyme activity, thereby blocking specific biochemical pathways, or activation, leading to the enhancement of certain cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives, including this compound, can undergo degradation under certain conditions, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in sustained changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Additionally, this compound may influence the activity of key metabolic enzymes, thereby modulating the overall metabolic pathways in which it is involved.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it interacts with membrane transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s biological activity and its overall distribution within the tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. This compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, indole derivatives can localize to the nucleus, where they interact with nuclear proteins and influence gene expression. Additionally, this compound may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism.

Eigenschaften

IUPAC Name |

1-(4-methylphenyl)sulfonylindol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2S/c1-11-5-7-13(8-6-11)20(18,19)17-10-9-12-3-2-4-14(16)15(12)17/h2-10H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKZNGUPFWPPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252517 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1396762-15-4 | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1396762-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)sulfonyl]-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylcarbamate](/img/structure/B1381649.png)

![6-Bromo-8-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1381650.png)

![2-[(4-Aminophenyl)sulfanyl]propanoic acid hydrochloride](/img/structure/B1381653.png)